molecular formula C12H24O B139956 Lauraldehyde CAS No. 112-54-9

Lauraldehyde

Cat. No. B139956
CAS RN: 112-54-9
M. Wt: 184.32 g/mol
InChI Key: HFJRKMMYBMWEAD-UHFFFAOYSA-N
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Description

Lauraldehyde, also known as Dodecanal or Dodecyl aldehyde, is an organic compound with the chemical formula CH₃(CH₂)₁₀CHO . This colorless liquid is a component of many fragrances and occurs naturally in citrus oils . Commercial samples are usually produced from dodecanol by dehydrogenation .


Synthesis Analysis

Lauraldehyde is typically synthesized from dodecanol through a process of dehydrogenation .


Molecular Structure Analysis

The molecular formula of Lauraldehyde is C12H24O . It consists of a long chain of carbon atoms, with an aldehyde group (-CHO) at one end.


Physical And Chemical Properties Analysis

Lauraldehyde is a colorless liquid . It has a density of 0.83 g/cm³ , a melting point of 12 °C , and a boiling point of 257 °C . The molar mass of Lauraldehyde is 184.32 g/mol .

Scientific Research Applications

Oxidation Processes

  • Lauraldehyde can be selectively oxidized from lauryl alcohol using liquid-liquid phase transfer catalysis with potassium chromate as the oxidizing agent. This process avoids over-oxidation and yields lauraldehyde without forming by-products like lauric acid or high molecular weight esters of lauryl alcohol (Ranveer, Ranade, & Mistry, 2018).

Synthesis Applications

  • Methanesulfonic acid has been identified as a more efficient catalyst for the synthesis of lauraldehyde glycerol acetal compared to p-toluenesulfonic acid, leading to higher product yield (Zhang, Li, & Dong, 2014).

Material Enhancement

  • Lauraldehyde-derived Mannich bases have been used to graft onto PVC chains, resulting in materials with lower glass transition temperatures and improved thermal stability, thereby offering an alternative to traditional toxic plasticizers (Wang, Kong, Song, Chen, & Bu, 2021).

Lubricant Application

  • Double long-chain diglycerol diacetal synthesized from lauraldehyde exhibits superior lubrication properties compared to commonly used poly-alpha-olefin, demonstrating potential as a lubricating base oil (Li, Chen, Wu, Xu, & Dong, 2017).

Chemical Stabilization

  • Hindered amine stabilizers (HAS), when combined with lauraldehyde, have shown greater effectiveness as long-term heat stabilizers for polypropylene compared to phenolic antioxidants (Gijsman & Gitton, 1999).

Chemical Modification

  • Glutaraldehyde, a chemical similar to lauraldehyde, has been widely used in bioprostheses and drug delivery matrices, showcasing the potential of aldehydes in biomedical applications (Jayakrishnan & Jameela, 1996).

Safety And Hazards

Lauraldehyde may cause skin irritation and is toxic to aquatic life with long-lasting effects . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Lauraldehyde has potential applications in various fields. For instance, it has been used in the synthesis of self-plasticized PVC materials . This approach is seen as an effective way to address environmental pollution caused by traditional plasticizers. Lauraldehyde-derived Mannich base grafted PVC materials displayed a lower glass transition temperature than pure PVC and were comparable to conventional DOP plasticized PVC .

properties

IUPAC Name

dodecanal
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJRKMMYBMWEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6021589
Record name Dodecanal
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Molecular Weight

184.32 g/mol
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Physical Description

Liquid, Colorless solid or liquid with a strong floral odor; [Hawley] Colorless liquid; [MSDSonline], Solid, colourless to light yellow liquid/fatty odour
Record name Dodecanal
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Record name Dodecanal
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Record name Lauric aldehyde
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Record name Lauric aldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

185.00 °C. @ 100.00 mm Hg
Record name Lauric aldehyde
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Solubility

soluble in alcohol, most fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 2 ml of 80% alcohol (in ethanol)
Record name Lauric aldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.826-0.836
Record name Lauric aldehyde
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Vapor Pressure

0.01 [mmHg]
Record name Dodecanal
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Product Name

Dodecanal

CAS RN

112-54-9
Record name Dodecanal
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Record name Lauryl aldehyde
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Record name DODECANAL
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Record name LAURYL ALDEHYDE
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Record name Lauric aldehyde
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Melting Point

44.5 °C
Record name Lauric aldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lauraldehyde

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